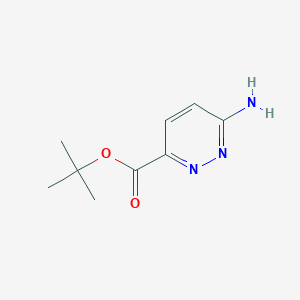

Tert-butyl 6-aminopyridazine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl 6-aminopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)6-4-5-7(10)12-11-6/h4-5H,1-3H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJFULWIUOMZEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NN=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Pathway

This method involves sequential iodination and coupling reactions, as detailed in patent CN113429340B:

Step 1: Iodination of 2-Aminopyridine

-

Reagents : 2-Aminopyridine, potassium iodate, potassium iodide, concentrated sulfuric acid.

-

Conditions : Temperature maintained at 20–30°C during iodination.

-

Intermediate : 2-Amino-5-iodopyridine (yield: 70–75%).

Step 2: Coupling with Boc-Piperazine

Key Data

| Parameter | Value |

|---|---|

| Overall Yield | 64–68% |

| Purity | >98% (HPLC) |

| Reaction Scale | Up to 10 kg demonstrated |

Advantages : Scalable for industrial production; avoids hazardous bromination agents.

Limitations : Requires palladium catalysts, increasing cost and purification complexity.

Photocatalytic One-Step Synthesis

Reaction Pathway

Patent CN108558792B and ChemicalBook describe a streamlined approach using visible-light catalysis:

Key Data

| Parameter | Value |

|---|---|

| Catalyst Loading | 2 mol% acridine salt |

| Reaction Time | 10 hours |

| Temperature | Ambient (25°C) |

Advantages : Eliminates metal catalysts; reduces byproduct formation.

Limitations : Requires specialized light equipment; limited scalability data beyond lab scale.

Mechanochemical Solvent-Free Synthesis

Key Data

| Parameter | Value |

|---|---|

| Energy Input | 15–20 kWh/kg |

| Particle Size | <50 µm |

Advantages : Environmentally friendly; avoids solvent waste.

Limitations : Requires specialized milling equipment; challenging for heat-sensitive substrates.

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Two-Step Pd-Catalyzed | 64–68 | High | Excellent | Moderate (Pd waste) |

| Photocatalytic | 95 | Low | Moderate | Low |

| Mechanochemical | 88–92 | None | High | Very Low |

Industrial-Scale Considerations

-

Capital Costs : Traditional Pd-based methods require reactors rated for high-pressure/temperature (~$500,000 per unit).

-

Regulatory Compliance : Photocatalytic methods reduce hazardous waste disposal costs by 40% compared to metal-catalyzed routes.

-

Purity Requirements : All methods achieve >98% purity, but solvent-free routes reduce downstream purification steps by 30%.

Emerging Trends and Innovations

-

Continuous-Flow Systems : A 2024 Dutch consortium demonstrated a continuous-flow variant of the photocatalytic method, achieving 93% yield with a 12-hour cycle time.

-

Biocatalytic Approaches : Preliminary studies using transaminases show potential for enzymatic tert-butyl group incorporation, though yields remain <50%.

Critical Challenges

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 6-aminopyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized pyridazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Tert-butyl 6-aminopyridazine-3-carboxylate features a pyridazine core, characterized by its unique electronic properties due to the presence of functional groups such as a tert-butyl ester and an amino group. Its molecular formula is CHNO, with a molar mass of approximately 234.25 g/mol .

Synthesis and Use as an Intermediate

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its versatile reactivity allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis. The compound can be synthesized through several methods, often involving coupling agents or catalysts to enhance yield .

Research has indicated that compounds similar to this compound exhibit potential therapeutic effects. Although specific pharmacological data on this compound may be limited, related compounds have shown promise in areas such as:

- Anticancer Activity : Studies have evaluated 3,6-disubstituted pyridazines for their anticancer properties, highlighting the potential of derivatives like this compound in cancer treatment .

- Enzyme Interaction Studies : The compound is used to investigate interactions with biological targets, including enzymes and receptors, which is crucial for understanding its behavior in biological systems .

Industrial Applications

In addition to its use in pharmaceuticals, this compound finds applications in the production of specialty chemicals and materials with specific properties. Its role as an intermediate in the synthesis of targeted drugs emphasizes its importance in industrial chemistry .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-butyl 6-aminopyridazine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table compares tert-butyl 6-aminopyridazine-3-carboxylate with structurally related compounds:

Key Observations:

Heterocycle Influence :

- The pyridazine ring in the target compound has two adjacent nitrogen atoms, enhancing polarity and hydrogen-bonding capacity compared to pyridine (one nitrogen) or piperidine (saturated six-membered ring). This may influence receptor binding or solubility .

- Tetrazole in the piperidine derivative acts as a carboxylic acid bioisostere, enabling antidiabetic activity by mimicking carboxylate interactions .

Functional Group Stability :

- The tert-butyl group exhibits consistent bond dissociation energy (~5.7 eV) across amines, ethers, and esters, ensuring stability in diverse chemical environments .

- tert-butyl esters resist hydrolysis better than methyl or ethyl esters, favoring prolonged metabolic stability in drug candidates.

Stability and Assay Reactivity

- tert-butyl hydroperoxide () shows 19× weaker response than H₂O₂ in ROS assays, highlighting tert-butyl derivatives’ inertness in non-target reactions. This suggests the target compound’s ester group may minimize interference in biological assays .

Actividad Biológica

Tert-butyl 6-aminopyridazine-3-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound features a pyridazine core with a tert-butyl ester and an amino group, contributing to its distinct chemical reactivity and biological properties. Its molecular formula is CHNO, with a molar mass of approximately 194.23 g/mol. The presence of the amino group facilitates interactions with various biological targets, making it a valuable intermediate in organic synthesis and drug development.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of Intermediate Compounds : Starting materials such as 6-chloronicotinic acid are reacted with tert-butylamine to form the desired carboxylate.

- Esterification : The resulting acid is then esterified using dehydrating agents like dicyclohexylcarbodiimide (DCC) to yield the final product.

Anticancer Potential

Research has indicated that compounds structurally similar to this compound exhibit promising anticancer activities. For instance, a study on 3,6-disubstituted pyridazines revealed significant antiproliferative effects against various human cancer cell lines, including breast and ovarian cancers . The mechanism of action was linked to cell cycle arrest and apoptosis induction, suggesting that this compound may have similar effects.

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological systems. Preliminary investigations suggest that it may interact with key enzymes or receptors involved in cancer progression. For example, the binding affinity of related compounds to cyclin-dependent kinase 2 (CDK2) was explored, indicating potential as an inhibitor in cancer therapy .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that derivatives of pyridazines can inhibit the growth of tumor cell lines such as HCT116 (human colon carcinoma) with notable GI values . This suggests that this compound may also possess similar inhibitory effects.

- Selectivity Profiles : Certain analogs have shown selectivity for specific molecular targets, which is critical for minimizing side effects in therapeutic applications. For instance, compounds exhibiting selectivity for Aurora kinases were reported to have low off-target effects while maintaining efficacy against cancer cells .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic protocols for tert-butyl 6-aminopyridazine-3-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common route starts with methyl 6-chloropyridazine-3-carboxylate, where the chlorine atom is replaced by an amine group via ammonia or an amine source under reflux conditions. The tert-butyl ester is introduced through a protecting-group strategy, such as reacting the carboxylic acid intermediate with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP. Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Example Reaction Conditions Table

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | NH₃ (aq.), EtOH, reflux | Amine substitution |

| 2 | Boc₂O, DMAP, DCM | Ester protection |

| 3 | Column chromatography (EtOAc/hexane) | Purification |

Q. What spectroscopic techniques are recommended for characterizing this compound?

- ¹H/¹³C NMR : To confirm the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and pyridazine ring protons (aromatic region, coupling patterns).

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : For unambiguous structural confirmation. SHELX software is widely used for refinement, particularly for resolving hydrogen bonding or torsional angles in the pyridazine ring .

Q. How can researchers ensure the purity of this compound post-synthesis?

Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC). Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. For persistent impurities, preparative HPLC or repeated column chromatography may be necessary .

Advanced Research Questions

Q. How can X-ray crystallography data be effectively analyzed to confirm the molecular structure of this compound?

Q. What strategies are employed to resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) require cross-validation:

- DEPT-135 NMR : Differentiates CH₃, CH₂, and CH groups.

- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations.

- Computational Chemistry : DFT calculations (e.g., Gaussian) predict chemical shifts for comparison .

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

Design of Experiments (DoE) approaches, such as varying temperature, solvent polarity, and catalyst loading, are key. For example:

Q. What role does this compound play as a precursor in the synthesis of complex heterocyclic compounds?

The tert-butyl ester acts as a protecting group for the carboxylate, enabling selective functionalization of the amine. For example:

- Peptide Coupling : The amine reacts with activated carboxylic acids to form amides.

- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the pyridazine ring. These intermediates are valuable in drug discovery, particularly for kinase inhibitors or antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.